Diglyceryl diisostearate

Description

Properties

CAS No. |

67938-21-0 |

|---|---|

Molecular Formula |

C42H82O7 |

Molecular Weight |

699.1 g/mol |

IUPAC Name |

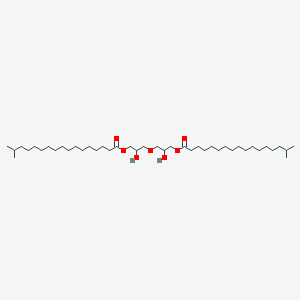

[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C42H82O7/c1-37(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-41(45)48-35-39(43)33-47-34-40(44)36-49-42(46)32-28-24-20-16-12-8-6-10-14-18-22-26-30-38(3)4/h37-40,43-44H,5-36H2,1-4H3 |

InChI Key |

LDDUCKDUDZVHLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Diglyceryl Diisostearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diglyceryl diisostearate, a prominent diester of diglycerol and isostearic acid, is a versatile excipient in the pharmaceutical and cosmetic industries, valued for its emulsifying, emollient, and skin-conditioning properties. Its synthesis and purification are critical processes that dictate its final purity, performance, and safety in formulations. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and process visualizations. The synthesis primarily involves a two-step process: the polymerization of glycerin to produce diglycerol, followed by the esterification of diglycerol with isostearic acid. Purification to achieve the high standards required for pharmaceutical and cosmetic applications involves several stages, including neutralization, decolorization, and deodorization, to remove impurities such as unreacted starting materials, catalysts, and undesirable byproducts.

Chemical Synthesis of this compound

The industrial production of this compound is typically achieved through a two-stage chemical synthesis process. The first stage involves the controlled polymerization of glycerin to yield diglycerol, the hydrophilic backbone of the final molecule. The second stage is the esterification of the newly formed diglycerol with isostearic acid, a branched-chain fatty acid that provides the lipophilic character.

Stage 1: Synthesis of Diglycerol

Diglycerol is synthesized from the condensation reaction of glycerin molecules. This process is typically carried out at elevated temperatures in the presence of an alkaline catalyst.

Stage 2: Esterification of Diglycerol with Isostearic Acid

The synthesized diglycerol is then esterified with isostearic acid to form this compound. This reaction involves heating the two components, often with a catalyst, to form the ester bonds.[1] The reaction can be driven to completion by removing the water formed during the reaction, often by applying a vacuum.

Two primary methods for esterification are employed:

-

Direct Esterification: Diglycerol is directly reacted with isostearic acid. This is the most common industrial method.

-

Transesterification: Diglycerol is reacted with a triglyceride of isostearic acid.

The general chemical reaction for the direct esterification is as follows:

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of Diglyceryl Diisostearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglyceryl diisostearate is a versatile non-ionic surfactant and emollient widely utilized in the cosmetic, pharmaceutical, and personal care industries. Its excellent emulsifying, dispersing, and stabilizing properties make it a valuable ingredient in a variety of formulations, from creams and lotions to color cosmetics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on quantitative data, experimental methodologies, and the logical relationships governing its function. It is important to note that in commercial literature, "this compound" can refer to both Polyglyceryl-2 Diisostearate and Polyglyceryl-3 Diisostearate. This guide will specify the compound where the data is available.

Chemical Identity and Structure

This compound is the diester of isostearic acid and diglycerin (a glycerin dimer). The isostearic acid moiety provides a branched, bulky lipid tail, which contributes to the compound's unique properties, such as its liquid nature at room temperature and its excellent spreadability.

Molecular Formula:

-

Polyglyceryl-2 Diisostearate: C42H82O7[1]

-

Polyglyceryl-3 Diisostearate: C45H88O9

CAS Number:

-

Polyglyceryl-2 Diisostearate: 67938-21-0[1]

-

Polyglyceryl-3 Diisostearate: 66082-42-6 / 85666-92-8[2]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. Due to the nature of this material as a commercial product, some properties are presented as ranges.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Pale yellow to light amber viscous liquid.[1][3][4] | [1][3][4] |

| Odor | Characteristic fatty acid scent. | [3][4] |

| Solubility | Insoluble in water; soluble in oils and organic solvents.[1] Dispersible in hot water. | [1] |

| pH | Neutral | [1] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Compound | Source(s) |

| Molecular Weight | 699.1 g/mol | Polyglyceryl-2 Diisostearate | [5] |

| Density | 1.120 - 1.124 g/cm³ | Not specified | [6] |

| Refractive Index | 1.536 - 1.541 | Not specified | [6] |

| Viscosity | Medium to high (qualitative) | Polyglyceryl-2 Diisostearate | [1] |

| HLB Value | ~5.5 | Polyglyceryl-3 Diisostearate | |

| HLB Value | ~7.5 | Not specified |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of substances like this compound are outlined in various pharmacopeias (e.g., USP, Ph. Eur.) and by standards organizations (e.g., ASTM, ISO). Below are generalized methodologies for key parameters.

Determination of Viscosity

The viscosity of a liquid ester like this compound is a critical parameter for formulation development, affecting texture, spreadability, and stability. A rotational viscometer is a commonly used instrument for this measurement.

Principle: A spindle of known geometry is rotated in the sample at a defined speed. The instrument measures the torque required to overcome the viscous drag on the spindle, which is then used to calculate the viscosity.

Apparatus:

-

Rotational Viscometer (e.g., Brookfield or similar)

-

Appropriate spindle (selected based on the expected viscosity of the sample)

-

Temperature-controlled water bath or jacketed beaker

-

Beaker of appropriate size

Procedure:

-

Sample Preparation: The sample of this compound is placed in the beaker and allowed to equilibrate to the desired temperature (e.g., 25°C) in the temperature-controlled bath. It is crucial to ensure the sample is free of air bubbles.

-

Instrument Setup: The viscometer is leveled, and the appropriate spindle is attached. The spindle is selected to ensure the torque reading is within the optimal range of the instrument (typically 10-90%).

-

Measurement: The spindle is immersed in the sample to the marked level. The viscometer is set to a specific rotational speed (RPM), and the spindle is allowed to rotate until a stable torque reading is achieved.

-

Data Recording: The viscosity value (in mPa·s or cP) and the corresponding torque percentage, spindle number, and rotational speed are recorded. Measurements are typically repeated at different rotational speeds to assess for any shear-thinning or shear-thickening behavior.

-

Reporting: The viscosity is reported along with the temperature of the measurement.

Caption: Experimental workflow for viscosity determination.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful parameter for identification and quality control.

Principle: The refractive index is determined by measuring the angle of refraction of a beam of light as it passes from a prism of known refractive index into the sample.

Apparatus:

-

Abbe refractometer or digital refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, 589 nm)

-

Calibration standards (e.g., distilled water)

Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index at the measurement temperature.

-

Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the sample is allowed to equilibrate to the set temperature (e.g., 20°C or 25°C). The light source is activated, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Cleaning: The prisms are carefully cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue after each measurement.

Determination of HLB Value

The Hydrophile-Lipophile Balance (HLB) is an empirical scale used to describe the degree of hydrophilicity or lipophilicity of a surfactant. For a non-ionic surfactant like this compound, the HLB can be calculated or determined experimentally.

Experimental Determination (Emulsion Stability Method):

Principle: A series of emulsions are prepared using the surfactant to be tested with an oil of a known required HLB. The stability of these emulsions is observed, and the HLB of the surfactant is considered to be that which provides the most stable emulsion.

Procedure:

-

Preparation of Surfactant Blends: A range of surfactant blends with varying HLB values is created by mixing the test surfactant (this compound) with a surfactant of a known, different HLB in varying ratios.

-

Emulsion Formation: For each surfactant blend, an oil-in-water emulsion is prepared with a specific oil phase (e.g., mineral oil, with a required HLB of around 10 for O/W emulsions). The oil, water, and surfactant blend are homogenized under controlled conditions.

-

Stability Assessment: The resulting emulsions are stored under controlled conditions and observed over time for signs of instability, such as creaming, coalescence, or phase separation.

-

HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion is considered to be the HLB of the this compound.

Logical Relationships and Functional Pathways

The physicochemical properties of this compound are directly linked to its performance in formulations. The following diagram illustrates the relationship between its molecular structure and its key functions as an emulsifier.

Caption: Structure-function relationship of this compound.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic and personal care products.[1] Safety data sheets (SDS) indicate that it is not classified as hazardous and is readily biodegradable.[7] It is stable under normal conditions and does not present unusual fire or explosion hazards.[8] As with any raw material, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[8]

Conclusion

This compound is a high-performance, non-ionic surfactant with a well-defined set of physicochemical properties that make it suitable for a wide range of applications. Its liquid nature, low HLB, and branched-chain structure contribute to its efficacy as a W/O emulsifier and emollient. Understanding these properties and the experimental methods used to determine them is crucial for formulators seeking to leverage the full potential of this versatile ingredient in the development of stable, effective, and aesthetically pleasing products.

References

- 1. specialchem.com [specialchem.com]

- 2. Polyglyceryl-3 diisostearate MSDS by Naturallythinking [tox2u.com]

- 3. atamankimya.com [atamankimya.com]

- 4. specialchem.com [specialchem.com]

- 5. Polyglyceryl-2 Diisostearate | C42H82O7 | CID 10122822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glamourcosmetics.it [glamourcosmetics.it]

- 7. Polyglyceryl-3 diisostearate SDS by Naturallythinking [tox2u.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Diglyceryl Diisostearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglyceryl diisostearate is a complex ester that finds significant application in the cosmetic and pharmaceutical industries as an emulsifier, emollient, and surfactant. Its versatile properties are a direct consequence of its unique molecular structure and conformational flexibility. This technical guide provides a comprehensive overview of the molecular characteristics, isomeric forms, and conformational aspects of this compound, along with relevant experimental protocols and its role in formulation science.

Molecular Structure

This compound is the diester of diglycerol and isostearic acid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C42H82O7 |

| IUPAC Name | [2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propyl] 16-methylheptadecanoate |

| CAS Number | 67938-21-0 |

| Molecular Weight | 699.1 g/mol |

| Appearance | Pale yellow to light amber liquid |

| Solubility | Insoluble in water; soluble in oil |

Isomeric Complexity

A critical aspect of the molecular structure of this compound is its inherent isomerism. The diglycerol backbone is not a single entity but a mixture of isomers formed during the polymerization of glycerol. The ether linkage between the two glycerol units can occur at different positions, leading to three main structural isomers: α,α'-, α,β-, and β,β'-diglycerol. The isostearic acid chains can then be esterified to the remaining hydroxyl groups. This isomeric mixture contributes to the broad range of physicochemical properties observed for this ingredient.

Conformational Analysis

The conformational landscape of this compound is characterized by a high degree of flexibility. This is primarily due to the numerous rotatable single bonds within the diglycerol backbone and the long, branched isostearic acid chains. The molecule does not adopt a single, rigid conformation in solution but rather exists as a dynamic ensemble of conformers. This flexibility is a key determinant of its properties as a surfactant and emollient, allowing it to effectively orient itself at oil-water interfaces and interact with other lipid molecules.

Due to this significant flexibility, generating a single, representative 3D conformer is computationally challenging and may not accurately reflect its behavior in a given environment.

Physicochemical Properties

Quantitative data on the specific physicochemical properties of this compound are not extensively available in peer-reviewed literature, likely due to its nature as a complex mixture of isomers. However, general properties and data for related polyglyceryl esters provide valuable insights.

| Property | Description / Typical Values for Polyglyceryl Esters |

| Viscosity | A patent for a polyglyceryl fatty acid ester composition mentions a viscosity of no more than 500 cPs, and often in the range of 100 to 250 cPs at 25°C.[1] |

| Melting Point | As a liquid at room temperature, the melting point is below ambient temperature. Specific DSC data for the pure compound is not readily available. |

| Boiling Point | High molecular weight esters like this compound have high boiling points and are likely to decompose at elevated temperatures. |

Experimental Protocols

Synthesis

The synthesis of this compound is a two-step process:

-

Polymerization of Glycerol: Glycerol is polymerized, typically under alkaline catalysis and at high temperatures, to form a mixture of polyglycerols, including diglycerol. The reaction conditions can be tuned to influence the distribution of the resulting oligomers.

-

Esterification: The diglycerol mixture is then esterified with isostearic acid. This reaction is typically carried out at elevated temperatures, often with a catalyst, to drive the formation of the ester linkages. The degree of esterification can be controlled by the stoichiometry of the reactants.

Characterization

A suite of analytical techniques is employed to characterize this compound and related polyglyceryl esters.

Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is a powerful tool for separating and identifying the various isomers and esterification products present in the mixture. Reversed-phase chromatography is commonly used to separate components based on their hydrophobicity.

-

Gas Chromatography (GC): GC-MS can be used for the analysis of the fatty acid composition after hydrolysis and derivatization of the ester. It can also be used to analyze the polyglycerol backbone after appropriate derivatization.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the diglycerol backbone and the ester linkages. Specific proton signals can help in identifying the different isomers of the diglycerol moiety.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl (~1740 cm-1), hydroxyl (-OH), and C-O ether linkages.

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as melting and crystallization points. For a liquid material like this compound, DSC would be used to study its behavior at sub-ambient temperatures.

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the material.

Role in Drug Development and Formulation

This compound and other polyglyceryl esters are of significant interest to drug development professionals, primarily for their role as excipients in drug delivery systems. Their amphiphilic nature makes them excellent emulsifiers for stabilizing oil-in-water and water-in-oil emulsions, which are common formulations for both topical and oral drug delivery.

By forming stable emulsions, these esters can:

-

Enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Improve the bioavailability of APIs by increasing their dispersion and absorption.

-

Enable the formulation of various dosage forms, including creams, lotions, and microemulsions.

-

Potentially be used in the formation of nanoparticles and other advanced drug delivery systems.[2][3]

While there is no evidence to suggest that this compound interacts with specific signaling pathways, its role in enabling the effective delivery of APIs to their site of action is a crucial aspect of its utility in pharmaceutical development.

Conclusion

This compound is a multifaceted ingredient whose utility is deeply rooted in its complex molecular structure and conformational adaptability. The presence of multiple isomers and a high degree of flexibility are defining features that enable its function as a highly effective emulsifier and emollient. For researchers and professionals in drug development, understanding these molecular characteristics is key to leveraging its potential in formulating effective and stable drug delivery systems for a wide range of active pharmaceutical ingredients. Further research into the specific properties of the individual isomers could lead to the development of next-generation excipients with tailored functionalities.

References

- 1. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters [mdpi.com]

- 3. Preparation of microemulsions using polyglycerol fatty acid esters as surfactant for the delivery of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Diglyceryl Diisostearate: A Deep Dive into its Emulsification Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diglyceryl diisostearate is a non-ionic, lipophilic emulsifier extensively utilized in the cosmetics, pharmaceuticals, and food industries for its exceptional ability to stabilize water-in-oil (W/O) emulsions. Its molecular structure, comprising a hydrophilic diglyceryl head and two lipophilic isostearic acid tails, dictates its functionality at the oil-water interface. This technical guide elucidates the core mechanism of action by which this compound facilitates and maintains the dispersed state of water droplets within an oil phase. The document details the physicochemical principles governing its emulsifying properties, presents available quantitative data for related compounds to illustrate these principles, outlines relevant experimental protocols for emulsion characterization, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The stability of an emulsion is paramount to the efficacy, sensory profile, and shelf-life of a multitude of consumer and pharmaceutical products. This compound, a diester of diglycerol and isostearic acid, has emerged as a key excipient in the formulation of stable W/O emulsions.[1] Its efficacy stems from its amphiphilic nature, allowing it to adsorb at the interface between immiscible oil and water phases, thereby reducing interfacial tension and creating a protective barrier against droplet coalescence.[2] This guide will explore the molecular architecture of this compound, its behavior at the oil-water interface, and the critical parameters that influence its performance as a W/O emulsifier.

Molecular Structure and Physicochemical Properties

The emulsifying prowess of this compound is intrinsically linked to its molecular structure. It consists of a polar head group derived from two glycerol units linked by an ether bond, and two non-polar, branched fatty acid tails of isostearic acid.

-

Hydrophilic Head: The diglyceryl moiety contains multiple hydroxyl (-OH) groups, which are capable of forming hydrogen bonds with water molecules. This constitutes the hydrophilic portion of the emulsifier.

-

Lipophilic Tails: The two isostearic acid chains are bulky, branched hydrocarbon chains that exhibit strong van der Waals interactions with the non-polar oil phase.[1]

This distinct separation of polar and non-polar regions within the same molecule is the hallmark of an effective surfactant.

Hydrophilic-Lipophilic Balance (HLB)

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Polyglyceryl-3 Diisostearate (for comparison) | Source |

| Chemical Formula | C42H82O7 | Variable | [3] |

| INCI Name | This compound | Polyglyceryl-3 Diisostearate | [1] |

| Type | Non-ionic Surfactant | Non-ionic Surfactant | [1] |

| HLB Value (Calculated/Estimated) | Estimated to be in the W/O range (3-6) | ~5.5 - 6.7 | - |

Mechanism of Action in Emulsification

The primary role of this compound in a W/O emulsion is to facilitate the dispersion of water droplets into a continuous oil phase and to prevent their subsequent coalescence. This is achieved through a multi-step process:

-

Adsorption at the Oil-Water Interface: Upon introduction into an oil-water system and the application of shear (e.g., homogenization), this compound molecules migrate to the interface. The hydrophilic diglyceryl heads orient themselves towards the water droplets, while the lipophilic isostearic acid tails extend into the continuous oil phase.

-

Reduction of Interfacial Tension: The accumulation of emulsifier molecules at the interface disrupts the cohesive forces between the water and oil molecules, leading to a significant reduction in the interfacial tension.[4] This lowering of the energy barrier facilitates the formation of smaller water droplets during the emulsification process.

-

Formation of a Protective Interfacial Film: The adsorbed layer of this compound molecules forms a steric barrier around each water droplet. The bulky, branched isostearic acid tails create a repulsive layer in the oil phase, physically hindering the close approach of adjacent water droplets and thereby preventing flocculation and coalescence.

-

Enhancement of Emulsion Stability: The combination of reduced interfacial tension and the formation of a robust interfacial film leads to a kinetically stable emulsion. The viscosity of the external oil phase can also contribute to stability by impeding the movement of the dispersed water droplets.[5]

References

- 1. qzebright.com [qzebright.com]

- 2. POLYGLYCERYL-2 ISOSTEARATE – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 3. specialchem.com [specialchem.com]

- 4. POLYGLYCERYL-2 DIISOSTEARATE – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 5. A study of the stability of W/O/W multiple emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Diglyceryl Diisostearate: Nomenclature, Properties, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

Diglyceryl diisostearate is a versatile non-ionic surfactant and emollient that is gaining significant interest in the pharmaceutical and cosmetic industries. The term "this compound" can be ambiguous as it may refer to different polyglyceryl esters. This guide will focus on two prominent and commercially relevant variants: Polyglyceryl-2 Diisostearate and Polyglyceryl-3 Diisostearate. These compounds are esters formed from the reaction of polyglycerols (specifically diglycerol and triglycerol) with isostearic acid, a branched-chain fatty acid. Their unique structures impart valuable properties, making them effective emulsifiers, stabilizers, and solubilizing agents, particularly for challenging drug formulations.

Chemical Identification

A clear distinction between the two primary forms of this compound is crucial for formulation development and regulatory purposes. The key identifiers for each are provided below.

| Identifier | Polyglyceryl-2 Diisostearate | Polyglyceryl-3 Diisostearate |

| CAS Number | 67938-21-0[1] | 66082-42-6[2] |

| IUPAC Name | [2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propyl] 16-methylheptadecanoate | Bis(16-methylheptadecanoyloxy)d'oxybis-2-hydroxy-3,1-propanediyle[2] |

| Chemical Formula | C42H82O7[1] | C45H88O9 |

Physicochemical Properties

The physicochemical characteristics of Polyglyceryl-2 Diisostearate and Polyglyceryl-3 Diisostearate are fundamental to their function as pharmaceutical excipients. These properties influence their emulsifying capacity, sensory attributes in topical formulations, and their ability to act as a solvent or dispersant.

| Property | Polyglyceryl-2 Diisostearate | Polyglyceryl-3 Diisostearate |

| Appearance | Pale yellow to light amber, viscous liquid[1][3] | Yellowish viscous liquid[2][4] |

| Solubility | Insoluble in water; soluble in oil[1][5] | Insoluble in water; soluble in oils |

| Viscosity | Medium to high[1] | Medium |

| Molecular Weight | ~699.1 g/mol [6] | ~773.19 g/mol |

Synthesis and Manufacturing

The synthesis of both Polyglyceryl-2 Diisostearate and Polyglyceryl-3 Diisostearate is a two-step process involving the polymerization of glycerin followed by esterification with isostearic acid.[1][5]

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Synthesis

-

Polymerization of Glycerin: Glycerin is polymerized under controlled conditions, often with the use of a catalyst, to form polyglycerols of varying chain lengths. For Polyglyceryl-2 Diisostearate, the target is primarily diglycerol, while for Polyglyceryl-3 Diisostearate, it is triglycerol.

-

Esterification: The resulting polyglycerol is then reacted with isostearic acid. This esterification reaction is typically carried out at elevated temperatures and in the presence of a catalyst to drive the reaction to completion.[1][5]

-

Purification: The crude product is then purified to remove unreacted starting materials, catalyst, and byproducts, yielding the final cosmetic or pharmaceutical-grade this compound.[1]

Analytical Characterization

The quality and consistency of this compound are ensured through various analytical techniques. These methods are crucial for identifying the specific polyglyceryl ester, determining its purity, and characterizing its physical properties.

Chromatographic and Spectrometric Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation and quantification of the components in polyglyceryl ester mixtures. Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is used for the structural elucidation and identification of the individual esters.

Analytical Workflow

Caption: Analytical workflow for this compound.

Applications in Drug Development

The primary application of this compound in pharmaceuticals revolves around its excellent emulsifying and solubilizing properties. It is particularly valuable in the formulation of poorly water-soluble drugs, where it can enhance bioavailability and improve the stability of the final dosage form.

Role in Drug Delivery Systems

This compound is a key component in various drug delivery systems, including:

-

Emulsions (W/O and O/W): It acts as a stabilizer for both water-in-oil (W/O) and oil-in-water (O/W) emulsions, which are used for oral, topical, and parenteral drug delivery.[7]

-

Nanoemulsions: Its ability to form stable nano-sized droplets makes it suitable for nanoemulsion formulations, which can improve drug absorption and targeting. A Korean patent describes a nanoemulsion composition utilizing polyglyceryl emulsifiers for enhanced stability.[8]

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This compound can be a crucial surfactant in SEDDS formulations for lipophilic drugs.

-

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles used for the controlled and targeted delivery of drugs. While specific examples with this compound are not abundant, related glycerides are commonly used as the solid lipid matrix in these systems.[9][10]

Logical Relationship in Formulation

Caption: Role of this compound in drug formulation.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound, in its role as a pharmaceutical excipient, has a direct and specific interaction with or modulatory effect on cellular signaling pathways. Its primary function is to act as a carrier and delivery vehicle for the active pharmaceutical ingredient (API). The biological effects observed from a formulation containing this compound are overwhelmingly attributable to the API itself.

Conclusion

Polyglyceryl-2 Diisostearate and Polyglyceryl-3 Diisostearate are highly effective and versatile excipients with significant potential in the formulation of challenging drug molecules. Their well-characterized physicochemical properties, coupled with their excellent emulsifying and solubilizing capabilities, make them valuable tools for drug development professionals. As the demand for advanced drug delivery systems for poorly soluble compounds continues to grow, the importance of functional excipients like this compound is expected to increase. Further research into their application in specific drug formulations will undoubtedly uncover new opportunities for improving the efficacy and delivery of a wide range of therapeutic agents.

References

- 1. specialchem.com [specialchem.com]

- 2. specialchem.com [specialchem.com]

- 3. The efficacy and functionality of Polyglyceryl-2 diisostearate in cosmetic formulations. - SOYOUNG [gdsoyoung.com]

- 4. naturallythinking.com [naturallythinking.com]

- 5. specialchem.com [specialchem.com]

- 6. Polyglyceryl-2 Diisostearate | C42H82O7 | CID 10122822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. qzebright.com [qzebright.com]

- 8. KR20170124320A - Nanoemulsion composition comprising polyglyceryl emulsifier - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Diglyceryl Diisostearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize diglyceryl diisostearate, a complex cosmetic ingredient. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a logical workflow for analysis.

Introduction to this compound

This compound is a diester of diglycerol and isostearic acid, with the chemical formula C42H82O7 and a molecular weight of approximately 699.1 g/mol .[1] Its IUPAC name is [2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propyl] 16-methylheptadecanoate.[1] As a non-ionic surfactant and emollient, it finds extensive use in a variety of cosmetic and personal care products. Due to its complex structure, a multi-faceted spectroscopic approach is essential for its complete characterization.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These are predicted values based on the analysis of its constituent parts (isostearic acid and diglycerol) and similar ester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.2 - 3.5 | Multiplet | Protons on the diglycerol backbone (-CH2-O- and -CH-O-) |

| ~2.3 | Triplet | Methylene protons alpha to the carbonyl group (-CH2-COO-) |

| ~1.6 | Multiplet | Methylene protons beta to the carbonyl group (-CH2-CH2-COO-) |

| ~1.25 | Broad Singlet | Methylene protons of the long isostearate chains (-(CH2)n-) |

| ~0.85 | Doublet/Triplet | Terminal methyl protons of the isostearate chains (-CH3) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~173 | Carbonyl carbon of the ester (-COO-) |

| ~70 - 60 | Carbons of the diglycerol backbone (-CH2-O- and -CH-O-) |

| ~34 | Methylene carbon alpha to the carbonyl group (-CH2-COO-) |

| ~32 - 22 | Methylene carbons of the long isostearate chains (-(CH2)n-) |

| ~14 | Terminal methyl carbons of the isostearate chains (-CH3) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretching (from the hydroxyl groups on the diglycerol backbone) |

| 2955 - 2850 | Strong | C-H stretching (asymmetric and symmetric) of methylene and methyl groups |

| ~1740 | Strong | C=O stretching of the ester functional group |

| ~1465 | Medium | C-H bending of methylene groups |

| ~1170 | Strong | C-O stretching of the ester group |

| ~1050 | Strong | C-O stretching of the ether linkage in the diglycerol backbone |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion | Technique |

| 699.6 | [M+H]⁺ | ESI-MS |

| 721.6 | [M+Na]⁺ | ESI-MS |

| 681.6 | [M-H₂O+H]⁺ | ESI-MS |

| 415.4 | [M - Isostearic Acid + H]⁺ | ESI-MS/MS |

| 285.3 | [Isostearic Acid + H]⁺ | ESI-MS/MS |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Due to the viscous nature of this compound, sample preparation is critical.

-

Weigh approximately 20-30 mg of the sample directly into a 5 mm NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing or sonication. If the sample remains highly viscous, slight warming of the tube may aid dissolution.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: Attenuated Total Reflectance (ATR) is the preferred method for viscous liquids.

-

Place a small drop of the neat this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of methanol and chloroform.

-

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography (LC) system (LC-MS).

-

LC-MS Parameters (if applicable):

-

Column: A C18 reverse-phase column is suitable for separating lipophilic compounds.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

ESI-MS Parameters:

-

Ionization Mode: Positive ion mode is typically used for esters, which readily form [M+H]⁺ and [M+Na]⁺ adducts.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (Nitrogen) Flow and Temperature: Optimize for efficient desolvation (e.g., 8-12 L/min at 300-350 °C).

-

Nebulizer Pressure: Optimize for a stable spray (e.g., 30-50 psi).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the precursor ion of interest (e.g., m/z 699.6 for [M+H]⁺).

-

Apply a collision energy to induce fragmentation and acquire the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peaks to confirm the molecular weight.

-

Analyze the fragmentation pattern in the MS/MS spectrum to gain structural information.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular structure and spectroscopic properties.

References

In Vitro and In Vivo Toxicological Profile of Diglyceryl Diisostearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available toxicological data for diglyceryl diisostearate and related compounds. Specific quantitative data for this compound is limited in the public domain; therefore, much of the toxicological assessment relies on data from the broader category of glyceryl diesters and structurally similar molecules, as evaluated by regulatory and safety bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel.

Executive Summary

This compound is a diacylglycerol that functions primarily as a skin-conditioning agent and emollient in cosmetic formulations. Its safety has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetics in the present practices of use and concentration. The panel's assessment, however, highlights a concern regarding the potential for 1,2-diester isomers to induce epidermal hyperplasia, recommending that products be formulated to avoid this effect. This guide provides a comprehensive overview of the available in vitro and in vivo toxicological data, detailing experimental methodologies for key toxicological endpoints.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Isooctadecanoic acid, diester with diglycerol |

| CAS Number | 67938-21-0 |

| Molecular Formula | C42H82O7 (representative) |

| Description | Viscous liquid |

Toxicological Data Summary

The toxicological profile of this compound is largely inferred from data on the broader category of glyceryl diesters. The available information suggests a low order of toxicity.

Acute Oral Toxicity

| Test Substance | Species | Route | LD50 | Classification |

| Glyceryl Diesters (general) | - | Oral | No significant acute toxicity | Not Classified |

| Diacylglycerol Oil | Rat | Oral | > 5,000 mg/kg | Not Classified |

Dermal and Ocular Irritation

Studies on related glyceryl diesters indicate a low potential for skin and eye irritation.

| Test | Test Substance | Species | Concentration | Results | Classification |

| Dermal Irritation | Glyceryl Dilaurate | Rabbit | - | Mild primary irritant | Mild Irritant |

| Foundation with 1.5% Glyceryl Dilaurate | Human | 1.5% | Mild skin irritation | Mild Irritant | |

| Glyceryl Dibehenate | Human | Not specified | Not irritating | Non-irritant | |

| Eye Irritation | Eye shadow with 1.5% Glyceryl Dilaurate | Human | 1.5% | Not irritating | Non-irritant |

Skin Sensitization

No evidence of skin sensitization has been found in animal studies for related compounds. However, isolated case reports in humans suggest a potential for allergic contact dermatitis to products containing glyceryl diisostearate.

| Test | Test Substance | Species | Concentration | Results | Classification |

| Guinea Pig Maximization Test | Glyceryl Dilaurate | Guinea Pig | - | Not a sensitizer | Not a Sensitizer |

| Glyceryl Diisostearate | Guinea Pig | 5% | Not a sensitizer | Not a Sensitizer | |

| Repeat-Insult Patch Test | Glyceryl Dioleate | Human | 50% w/w | Not a sensitizer | Not a Sensitizer |

Genotoxicity

A representative Diacylglycerol Oil was found to be non-genotoxic in a battery of in vitro and in vivo assays.

| Test | Test System | Metabolic Activation | Results |

| Ames Test | Salmonella typhimurium | With and without | Non-mutagenic |

| Chromosomal Aberration | Chinese Hamster Lung Cells | With and without | Non-clastogenic |

| Micronucleus Test | Rodent Bone Marrow | In vivo | Non-genotoxic |

Experimental Protocols and Methodologies

The following sections detail the standard methodologies for the key toxicological studies cited.

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: A sighting study is first conducted to determine the appropriate starting dose. Subsequently, the main study involves dosing groups of animals at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered by gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed effects at the different dose levels.

Acute Dermal Irritation (OECD 404)

This test evaluates the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small area of the animal's skin is shaved. 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the skin under a gauze patch. The patch is removed after a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored based on a standardized scale.

-

Endpoint: The Primary Dermal Irritation Index (PDII) is calculated from the erythema and edema scores to classify the substance's irritation potential.

Acute Eye Irritation (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. Lesions are scored according to a standardized scale.

-

Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the irritancy potential of the substance.

Skin Sensitization (OECD 406: Guinea Pig Maximization Test)

This test is designed to assess the potential of a substance to induce skin sensitization.

-

Test Animals: Guinea pigs are used.

-

Induction Phase:

-

Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the scapular region.

-

Day 7: Topical application of the test substance to the injection site.

-

-

Challenge Phase:

-

Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank.

-

-

Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

-

Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitization potential.

Bacterial Reverse Mutation Test (OECD 471 - Ames Test)

This in vitro test is used to detect gene mutations.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix). The mixture is plated on a minimal agar medium lacking the required amino acid.

-

Observations: After incubation, the number of revertant colonies (colonies that have mutated and can now grow in the absence of the amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Visualizations of Experimental Workflows

A Historical Review of Diglyceryl Diisostearate: From Cosmetic Staple to Pharmaceutical Hopeful

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diglyceryl diisostearate, a diester of diglycerin and isostearic acid, has carved a significant niche for itself over the decades, primarily within the cosmetics industry. Its unique properties as an emulsifier, emollient, and texture enhancer have made it a cornerstone ingredient in a myriad of beauty products. This technical guide provides a comprehensive historical literature review of the applications of this compound, delving into its evolution in cosmetics, its nascent exploration in pharmaceuticals, and a clarification of its status in food applications. This paper will present quantitative data in structured tables, detail key experimental protocols, and visualize fundamental processes to offer a thorough resource for professionals in research, science, and drug development.

A Storied Past in Cosmetics: The Emollient and Emulsifier of Choice

The history of this compound is inextricably linked with the advancement of cosmetic formulations, particularly in color cosmetics. Its ability to create stable water-in-oil (W/O) emulsions, impart a pleasant skin feel, and effectively disperse pigments has been leveraged in a wide array of products.

One of its earliest and most significant applications has been in lipstick formulations . Historically, formulators sought alternatives to castor oil that could offer better dye solvency and stability. A 1975 patent for a lipstick formulation highlighted the use of a closely related compound, triglycerol diisostearate, as a complete or partial replacement for castor oil, noting its excellent dye solvency and the improved brilliance of the resulting color.[1] Later patents from the early 2000s explicitly mention glyceryl diisostearate as a preferable ester oil in lipstick compositions, with blend ratios ranging from 0.1% to as high as 50% by mass.[2] This wide range underscores its versatility in achieving different textures and performance characteristics.

Beyond lipsticks, this compound and its polyglyceryl ester cousins have been integral to the formulation of foundations, eyeshadows, lip glosses, sunscreens, and moisturizers.[3][4] Its functions in these products are multifaceted:

-

Emulsifier: It enables the stable mixing of oil and water phases, crucial for creams and lotions.[4]

-

Emollient: It provides a soft, smooth feel to the skin without a greasy residue.

-

Pigment Dispersant: It aids in the even distribution of pigments, leading to better color payoff and a more uniform appearance in makeup.

-

Texture Enhancer: It contributes to the desired viscosity and spreadability of cosmetic products.[4]

A safety assessment by the Cosmetic Ingredient Review (CIR) noted a historical concentration of up to 43% for Glyceryl Diisostearate in lipsticks, although more recent data from 2022 indicates a significant decrease in its use concentration in this category to 0.54%. This shift may reflect evolving formulation trends and the introduction of newer ingredients.

Emerging Roles in Pharmaceuticals

The properties that make this compound a valuable cosmetic ingredient also hold promise for pharmaceutical applications, particularly in topical and oral drug delivery. Its biocompatibility and ability to form stable emulsions make it an attractive candidate for use as a surfactant and drug carrier.

Topical pharmaceutical compositions have been explored that include polyglyceryl-2 diisostearate as a non-ionic surfactant in emulsion-based formulations.[5] These emulsions can serve as vehicles for delivering active pharmaceutical ingredients (APIs) to the skin.

In the realm of oral drug delivery , lipid-based formulations are increasingly being investigated to enhance the bioavailability of poorly water-soluble drugs.[6][7][8] While direct and extensive research on this compound in oral formulations is not widely published, the broader class of mono- and diglycerides are recognized for their role in such systems. These excipients can improve drug solubilization and absorption. Further research into the specific performance of this compound in oral drug delivery systems could unveil new opportunities for this versatile excipient.

The Ambiguity of Food Applications

Despite the widespread use of "mono- and diglycerides of fatty acids" as food emulsifiers (E471), there is a lack of specific evidence in the reviewed literature and patents pointing to the use of This compound in food products.[9] Regulations and patents consistently refer to the general class of mono- and diglycerides, without singling out this specific diester. Therefore, while chemically related compounds are common in the food industry, it cannot be definitively stated that this compound has a history of food application based on the available information.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from the historical literature and patent review.

Table 1: Historical and Recent Concentrations of this compound and Related Compounds in Cosmetic Formulations

| Product Type | Ingredient | Concentration (% w/w) | Year of Data | Source |

| Lipstick | Triglycerol Diisostearate | 35 Parts | 1975 | Patent US3890358A[1] |

| Lipstick | Glyceryl Diisostearate | 0.1 - 50 | 2006 | Patent US6890543B2[2] |

| Lipstick | Glyceryl Diisostearate | up to 43 | Pre-2022 | CIR Safety Assessment |

| Lipstick | Glyceryl Diisostearate | 0.54 | 2022 | CIR Safety Assessment |

| Water-in-Oil Emulsion Cosmetic | Bis-Diglyceryl Polyacyladipate-2 | 0.5 - 10 | 2014 | Patent |

Experimental Protocols

Synthesis of a this compound-Related Hydroxyl Compound

The following protocol is adapted from a patent describing the synthesis of a hydroxyl compound through the reaction of diglycerin with isostearic acid and dimer acid. This process is analogous to the synthesis of this compound.

Materials:

-

Diglycerin

-

Isostearic Acid

-

Dimer Acid

-

Nitrogen gas

-

Solvent (e.g., Toluene) - Optional

-

Catalyst (e.g., tin-based) - Optional

Procedure:

-

First Step (Esterification with Isostearic Acid):

-

A reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a water separator is charged with diglycerin and isostearic acid in a specific molar ratio (e.g., 1.0 : 1.4 to 1.6).[9]

-

The mixture is heated to approximately 200°C under a gentle stream of nitrogen gas.[9]

-

The reaction proceeds with the continuous removal of water produced during the esterification. If a solvent is used, water is removed azeotropically.

-

The reaction is monitored until the desired acid value is reached.

-

-

Second Step (Reaction with Dimer Acid):

-

The ester compound obtained from the first step is then reacted with dimer acid.

-

The reaction mixture is maintained at an elevated temperature until the reaction is complete, as indicated by the cessation of water distillation. The reaction time is typically around 6 hours.[9]

-

-

Purification:

-

If a catalyst was used, it is removed from the reaction mixture.

-

The final product, a hydroxyl compound, is obtained as a viscous oil.

-

Emulsion Stability Testing

The stability of a water-in-oil (W/O) emulsion stabilized with this compound can be assessed using the following general protocol.

Materials:

-

W/O emulsion containing this compound

-

Centrifuge

-

Incubators/ovens for temperature cycling

-

Microscope with a calibrated eyepiece

-

Viscometer

-

pH meter

Procedure:

-

Macroscopic Evaluation:

-

Visually inspect the emulsion for any signs of phase separation, creaming (upward movement of the dispersed phase), or sedimentation (downward movement of the dispersed phase) at room temperature and at elevated temperatures (e.g., 40°C, 50°C) over a period of several weeks to months.[10]

-

-

Microscopic Evaluation:

-

Observe the emulsion under a microscope to assess the droplet size and distribution of the dispersed water phase.

-

Monitor for any changes in droplet size or evidence of coalescence (merging of droplets) over time and under different storage conditions.

-

-

Centrifugation Test:

-

Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[11]

-

Observe the sample for any signs of phase separation. A stable emulsion should not show any separation after centrifugation.

-

-

Freeze-Thaw Cycling:

-

Subject the emulsion to alternating cycles of freezing (e.g., -10°C) and thawing (e.g., 25°C).

-

After a predetermined number of cycles (e.g., 3-5), visually and microscopically examine the emulsion for any signs of instability.

-

-

Physicochemical Property Monitoring:

-

Measure the viscosity, pH, and density of the emulsion at regular intervals during storage under different conditions. Significant changes in these parameters can indicate instability.

-

Visualizing Key Processes

To better understand the fundamental concepts discussed, the following diagrams have been generated using Graphviz.

Caption: A simplified workflow for the synthesis of this compound.

Caption: Mechanism of emulsion stabilization by this compound.

Conclusion

This compound boasts a rich history as a versatile and effective ingredient in the cosmetics industry, particularly in enhancing the performance and aesthetics of color cosmetics. Its journey from a key component in lipsticks to a potential excipient in pharmaceutical formulations highlights its enduring appeal and functional benefits. While its application in the food industry remains unsubstantiated, its established safety profile and unique physicochemical properties suggest that its full potential may yet to be realized. The data and protocols presented in this guide offer a solid foundation for researchers and developers looking to innovate with this time-tested ingredient, whether in creating next-generation cosmetics or novel drug delivery systems. Further exploration into its role in pharmaceuticals, supported by detailed experimental studies, is a promising avenue for future research.

References

- 1. US3890358A - Polyglycerol partial esters and their use in lipstick formulations - Google Patents [patents.google.com]

- 2. US6890543B2 - Composition for lipstick - Google Patents [patents.google.com]

- 3. The efficacy and functionality of Polyglyceryl-2 diisostearate in cosmetic formulations. - SOYOUNG [gdsoyoung.com]

- 4. specialchem.com [specialchem.com]

- 5. US10426743B2 - Topical pharmaceutical compositions - Google Patents [patents.google.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tabletscapsules.com [tabletscapsules.com]

- 9. U.S. Patent Application for Oil-based cosmetic preparation Patent Application (Application #20060051307 issued March 9, 2006) - Justia Patents Search [patents.justia.com]

- 10. lubrizolcdmo.com [lubrizolcdmo.com]

- 11. mdpi.com [mdpi.com]

The Environmental Fate and Biodegradability of Diglyceryl Diisostearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglyceryl diisostearate, a diester of diglycerol and isostearic acid, is a versatile ingredient utilized in a variety of cosmetic and pharmaceutical formulations for its emollient and emulsifying properties.[1] As with any chemical substance intended for widespread use, a thorough understanding of its environmental fate and biodegradability is crucial for a comprehensive safety and sustainability assessment. This technical guide provides an in-depth analysis of the available data and scientific understanding of the environmental behavior of this compound.

Chemical Structure and Properties

This compound is a member of the polyglyceryl fatty acid ester (PGFE) family. These substances are generally regarded as environmentally friendly due to their origin from renewable resources, namely vegetable-derived glycerol and fatty acids.[2][3][4] The ester linkages in their structure are susceptible to hydrolysis, which is a key initial step in their environmental degradation.

Environmental Fate

The environmental fate of a substance describes its transport and transformation in various environmental compartments, including water, soil, and air. For this compound, the key processes governing its environmental fate are expected to be biodegradation, hydrolysis, and to a lesser extent, bioaccumulation.

Biodegradability

A Safety Data Sheet (SDS) for the closely related Polyglyceryl-3 Diisostearate explicitly states that the substance is "Readily biodegradable".[5] This provides a strong basis for a read-across assessment. Furthermore, the components of this compound, diglycerol and isostearic acid, are both known to be biodegradable. Isostearic acid, a branched-chain fatty acid, is recognized as readily biodegradable.[6][7] While no specific biodegradation study is available for diglycerol, a study on the structurally related polyglycerol-3 using the OECD 301D test showed 60% degradation in 28 days, classifying it as readily biodegradable.[8] This strongly suggests that diglycerol would also be readily biodegradable.[8]

Table 1: Summary of Biodegradability Data

| Test Substance | Test Guideline | Result | Interpretation | Source(s) |

| Polyglyceryl-3 Diisostearate | Not specified | "Readily biodegradable" | Readily Biodegradable | [5] |

| Polyglycerol-3 | OECD 301D | 60% degradation in 28 days | Readily Biodegradable | [8] |

| Isostearic Acid | Not specified | "Readily biodegradable" | Readily Biodegradable | [6][7] |

Hydrolysis

As an ester, the primary abiotic degradation pathway for this compound in the environment is expected to be hydrolysis. This process involves the cleavage of the ester bonds to yield diglycerol and two molecules of isostearic acid. The rate of hydrolysis is dependent on pH and temperature. While specific experimental data on the hydrolysis rate of this compound under various environmental conditions (as would be determined by a test like OECD 111) are not available, it is anticipated that this reaction will occur, initiating the biodegradation process.[2][3][4]

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). For this compound, a high calculated XLogP3 value of 14.9 is reported in PubChem, which would typically suggest a high potential for bioaccumulation.[9] However, for surfactants and surface-active molecules, the Log Kow is often not a reliable predictor of bioaccumulation potential.[10][11]

A Safety Data Sheet for the analogous Polyglyceryl-3 Diisostearate indicates a "moderate potential for bioaccumulation".[5] A definitive assessment of the bioaccumulation potential would require experimental determination of the Bioconcentration Factor (BCF) according to a guideline such as OECD 305. In the absence of such data, the assessment remains qualitative.

Table 2: Summary of Bioaccumulation Potential

| Substance | Parameter | Value | Interpretation | Source(s) |

| This compound | XLogP3 (predicted) | 14.9 | High Potential (note: may not be reliable for this substance class) | [9] |

| Polyglyceryl-3 Diisostearate | Qualitative Assessment | "moderate potential for bioaccumulation" | Moderate Potential | [5] |

Ecotoxicity

There is a lack of publicly available data on the aquatic toxicity of this compound to key indicator organisms such as fish, daphnia, and algae. Safety Data Sheets for both Polyglyceryl-2 and Polyglyceryl-3 Diisostearate state that no ecotoxicity data is available.[12][13] A comprehensive environmental risk assessment would require acute and chronic toxicity testing.

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the environmental fate and effects of chemicals.

Ready Biodegradability (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[14][15] These tests typically run for 28 days. A substance is considered "readily biodegradable" if it meets the following pass levels within a 10-day window:

-

≥ 60% of the theoretical maximum CO2 production (ThCO2) or theoretical oxygen demand (ThOD).

-

≥ 70% removal of dissolved organic carbon (DOC).[14]

For a poorly soluble substance like this compound, the following tests from the OECD 301 series would be most appropriate:

-

OECD 301B: CO2 Evolution Test (Modified Sturm Test): This method is suitable for poorly soluble substances and measures the amount of CO2 produced during biodegradation.[15]

-

OECD 301F: Manometric Respirometry Test: This test measures the oxygen consumed by the microorganisms during the degradation of the test substance and is also suitable for poorly soluble compounds.[15]

A typical experimental setup for an OECD 301B test would involve:

-

Preparation of the Test Medium: A mineral medium containing essential inorganic salts is prepared and inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant.

-

Addition of the Test Substance: The test substance is added to the test flasks, typically at a concentration of 10-20 mg/L. For poorly soluble substances, a carrier solvent or emulsifier may be used, or the substance may be adsorbed onto an inert support.

-

Incubation: The flasks are incubated in the dark at a constant temperature (usually 20-25°C) for 28 days.

-

Measurement of CO2 Evolution: The CO2 produced is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is determined by titration.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount.

Biodegradation Pathway

The biodegradation of this compound is expected to proceed in a two-step manner. The initial and rate-limiting step is likely the enzymatic hydrolysis of the ester bonds. This would be followed by the degradation of the resulting diglycerol and isostearic acid molecules.

-

Hydrolysis: Extracellular lipases produced by microorganisms will cleave the two ester linkages, releasing one molecule of diglycerol and two molecules of isostearic acid.

-

Degradation of Diglycerol: Diglycerol, being a small, water-soluble polyol, is expected to be readily taken up by microorganisms and metabolized through common metabolic pathways.

-

Degradation of Isostearic Acid: Isostearic acid, a long-chain fatty acid, will be degraded through the well-established β-oxidation pathway. In this cyclical process, the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

Conclusion

Based on the available evidence from its constituent components and structurally similar molecules, this compound is expected to be readily biodegradable in the environment. The primary degradation mechanism is initiated by the hydrolysis of its ester bonds, followed by the mineralization of the resulting diglycerol and isostearic acid. While a qualitative assessment suggests a moderate potential for bioaccumulation, the lack of experimental data on bioaccumulation and aquatic toxicity highlights areas where further research would be beneficial for a complete environmental risk assessment. The information presented in this guide provides a robust framework for understanding the likely environmental behavior of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyglyceryl-2 Diisostearate | C42H82O7 | CID 10122822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. oecd.org [oecd.org]

- 5. ecetoc.org [ecetoc.org]

- 6. CPID Landing [whatsinproducts.com]

- 7. OECD 301B Sustainable Guide [smartsolve.com]

- 8. specialchem.com [specialchem.com]

- 9. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 10. Polyglyceryl-3 Stearate | C27H54O8 | CID 9957863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. eosca.eu [eosca.eu]

- 12. epa.gov [epa.gov]

- 13. cefas.co.uk [cefas.co.uk]

- 14. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

- 15. specialchem.com [specialchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Diglyceryl Diisostearate in Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of diglyceryl diisostearate in various formulations such as creams, lotions, and ointments. The methods described herein are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a versatile non-ionic surfactant and emollient widely used in cosmetic and pharmaceutical formulations.[1] It is an ester of isostearic acid with diglycerin. Its concentration in a final product is a critical quality attribute that can affect the formulation's stability, texture, and performance. Therefore, accurate and reliable analytical methods for its quantification are essential for quality control and formulation development.

This document outlines two primary analytical approaches for the quantification of this compound:

-

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) : This method is suitable for the analysis of the intact molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This method involves the analysis of the constituent fatty acids after hydrolysis and derivatization of the this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with RI or ELSD Detection

This method allows for the quantification of the intact this compound molecule. Since this compound lacks a strong UV chromophore, Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD) are the recommended detection techniques.

Principle

The sample is first extracted with a suitable organic solvent to isolate the lipid-soluble components, including this compound. The extract is then injected into an HPLC system. Separation is achieved on a size-exclusion (GPC) or reversed-phase column. The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared from a certified reference standard.

Experimental Protocol

a) Apparatus and Reagents

-

High-Performance Liquid Chromatograph (HPLC) system

-

Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)

-

Size-Exclusion (GPC) Column (e.g., Shodex GPC KF-802 or similar) or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Tetrahydrofuran (THF), HPLC grade

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

This compound certified reference standard

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm)

b) Sample Preparation

-

Accurately weigh approximately 1 g of the formulation into a 50 mL centrifuge tube.

-

Add 20 mL of THF and vortex for 5 minutes to disperse the sample.

-

Centrifuge at 4000 rpm for 10 minutes to separate the excipients.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

c) Chromatographic Conditions

| Parameter | GPC-RI Method | RP-HPLC-ELSD Method |

| Column | Shodex GPC KF-802 (8.0 mm I.D. x 300 mm) x 2 | C18 column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Tetrahydrofuran (THF) | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 40 °C | 30 °C |

| Detector | Refractive Index (RI) at 40 °C | ELSD (Nebulizer Temp: 60°C, Evap. Temp: 80°C, Gas Flow: 1.5 L/min) |

| Injection Vol. | 20 µL | 20 µL |

d) Data Analysis

Prepare a series of standard solutions of this compound in THF (for GPC-RI) or Acetonitrile (for RP-HPLC-ELSD) at concentrations ranging from 0.1 to 2.0 mg/mL. Inject each standard and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a highly sensitive and specific means of quantification by analyzing the isostearic acid component of this compound after hydrolysis and derivatization.

Principle

The this compound in the formulation is first saponified (hydrolyzed) using a strong base to release the isostearic acid. The fatty acid is then esterified, typically to its methyl ester (FAME), to increase its volatility for GC analysis. The resulting isostearic acid methyl ester is then quantified by GC-MS.

Experimental Protocol

a) Apparatus and Reagents

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or similar

-

Potassium hydroxide (KOH) solution in methanol (0.5 M)

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane, GC grade

-

Toluene, GC grade

-

Sodium chloride (NaCl)

-

Isostearic acid certified reference standard

-

Internal standard (e.g., heptadecanoic acid)

-

Analytical balance

-

Heating block or water bath

-

Centrifuge

b) Sample Preparation (Saponification and Derivatization)

-

Accurately weigh approximately 100 mg of the formulation into a screw-capped test tube.

-

Add 2 mL of 0.5 M KOH in methanol and 1 mL of toluene.

-

Add a known amount of internal standard.

-

Heat the mixture at 80°C for 1 hour in a heating block.

-

Cool the tube to room temperature and add 2 mL of 14% BF3 in methanol.

-

Heat again at 80°C for 30 minutes.

-

Cool and add 2 mL of hexane and 5 mL of saturated NaCl solution.

-

Vortex for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a GC vial.

c) GC-MS Conditions

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |